molecular formula C₁₇H₁₃D₉N₄O₃S B1157571 N-1-Butyl-d9-1-demethylethyl Torsemide

N-1-Butyl-d9-1-demethylethyl Torsemide

Cat. No.: B1157571
M. Wt: 371.5
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-Butyl-d9-1-demethylethyl Torsemide is a deuterium-labeled isotopologue of the potent loop diuretic Torsemide. This compound is designed for use in quantitative mass spectrometry and pharmacokinetic research, serving as a critical internal standard to ensure analytical accuracy and precision. Torsemide, the parent molecule, is a high-ceiling diuretic that exerts its primary therapeutic effect by specifically inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle within the nephron . This mechanism blocks the reabsorption of sodium, potassium, and chloride ions, leading to a profound osmotic diuresis that is valuable for studying fluid balance and cardiovascular physiology . Beyond its action on ion transport, research indicates Torsemide has secondary pharmacological properties, including the modulation of the renin-angiotensin-aldosterone system and the inhibition of aldosterone synthase and receptor binding, which may contribute to reduced myocardial fibrosis and other organ-protective effects in heart failure models . The deuterated form, this compound, allows researchers to reliably track the disposition and metabolism of the parent drug in complex biological systems. Torsemide is known to be extensively metabolized in the liver, primarily by the CYP2C9 isoenzyme, to several active and inactive metabolites . By utilizing this stable, isotopically-labeled analog, scientists can conduct sophisticated studies on Torsemide's absorption, distribution, metabolism, and excretion (ADME) profile, facilitating advanced research in drug development and clinical pharmacology.

Properties

Molecular Formula

C₁₇H₁₃D₉N₄O₃S

Molecular Weight

371.5

Synonyms

Torsemide Related Compound B-d9;  N-[(Butyl-d9-amino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for N 1 Butyl D9 1 Demethylethyl Torsemide

Retrosynthetic Analysis and Precursor Identification for Deuterated Torsemide (B1682434) Derivatives

A retrosynthetic analysis of N-1-Butyl-d9-1-demethylethyl Torsemide reveals a synthetic route originating from key precursors. The core structure of torsemide is a pyridine-3-sulfonylurea derivative. researchgate.net The synthesis of torsemide and its analogs generally involves the preparation of a key intermediate, 4-(m-tolylamino)pyridine-3-sulfonamide (often referred to as compound B). researchgate.netthieme-connect.com This intermediate is typically synthesized from 4-chloropyridine-3-sulfonamide (B47618) and m-toluidine (B57737). thieme-connect.com

For the specific target molecule, this compound, the retrosynthetic approach would disconnect the sulfonylurea linkage to reveal two primary precursors:

4-(m-Tolylamino)pyridine-3-sulfonamide : This is the common precursor for various torsemide derivatives. thieme-connect.com

Deuterated Butyl Isocyanate (d9-Butyl Isocyanate) : This precursor introduces the deuterated butyl group.

The synthesis of the 4-(m-tolylamino)pyridine-3-sulfonamide intermediate itself begins with more fundamental starting materials. A common route starts with 4-hydroxypyridine (B47283), which undergoes sulfonation, chlorination, and subsequent amination to yield 4-chloropyridine-3-sulfonamide. thieme-connect.com This chlorinated intermediate is then reacted with m-toluidine to produce 4-(m-tolylamino)pyridine-3-sulfonamide. thieme-connect.com

The deuterated precursor, d9-butyl isocyanate, would be synthesized from a deuterated butylamine (B146782) (d9-butylamine). The synthesis of selectively deuterated amines is a well-established field in organic chemistry. researchgate.net

Multi-Step Chemical Synthesis Protocols for this compound

The multi-step synthesis of this compound can be outlined as follows, based on general synthetic procedures for torsemide and its analogs:

Step 1: Synthesis of 4-Chloropyridine-3-sulfonamide

Sulfonation of 4-Hydroxypyridine : 4-hydroxypyridine is treated with fuming sulfuric acid in the presence of a mercury catalyst at high temperatures. thieme-connect.com

Chlorination : The resulting pyridine-4-sulfonic acid is chlorinated using reagents like phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) to yield 4-chloropyridine-3-sulfonyl chloride. thieme-connect.com

Amination : The sulfonyl chloride is then reacted with aqueous ammonia (B1221849) to form 4-chloropyridine-3-sulfonamide. thieme-connect.com

Step 2: Synthesis of 4-(m-Tolylamino)pyridine-3-sulfonamide (Compound B)

The 4-chloropyridine-3-sulfonamide is reacted with m-toluidine in a suitable solvent such as n-propanol at elevated temperatures to yield 4-(m-tolylamino)pyridine-3-sulfonamide. researchgate.netthieme-connect.com

Step 3: Synthesis of d9-Butyl Isocyanate

This step would likely involve the reaction of d9-butylamine with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), in the presence of a base like triethylamine (B128534) (Et3N). researchgate.net

Step 4: Final Coupling Reaction

The 4-(m-tolylamino)pyridine-3-sulfonamide is reacted with the synthesized d9-butyl isocyanate. This reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724), often with a base such as triethylamine. researchgate.netgoogle.com The reaction joins the sulfonamide and the deuterated isocyanate to form the final product, this compound.

Table 1: Key Reactions in the Synthesis of this compound

StepReactantsReagents and ConditionsProduct
1a4-HydroxypyridineFuming sulfuric acid, HgSO4, 190°C4-Hydroxypyridine-3-sulfonic acid
1b4-Hydroxypyridine-3-sulfonic acidPCl5, POCl3, 120°C4-Chloropyridine-3-sulfonyl chloride
1c4-Chloropyridine-3-sulfonyl chlorideNH3•H2O, room temperature4-Chloropyridine-3-sulfonamide
24-Chloropyridine-3-sulfonamide, m-toluidinen-propanol, 105°C4-(m-Tolylamino)pyridine-3-sulfonamide
3d9-ButylamineCDI, CH2Cl2, Et3N, 35°Cd9-Butyl isocyanate
44-(m-Tolylamino)pyridine-3-sulfonamide, d9-Butyl isocyanateCH2Cl2, Et3NThis compound

This table is a generalized representation based on known synthetic methods for torsemide and its analogs. researchgate.netthieme-connect.com

Deuterium (B1214612) (d9) Incorporation Techniques in Complex Organic Synthesis

The incorporation of deuterium into organic molecules is a crucial aspect of synthesizing isotopically labeled compounds. researchgate.net For this compound, the key is the introduction of the d9-butyl group. This is typically achieved by using a deuterated starting material, in this case, d9-butylamine.

Several methods exist for the synthesis of deuterated building blocks like d9-butylamine:

Reductive Amination with Deuterated Reagents : A common method involves the reductive amination of a suitable carbonyl compound using a deuterium source. For instance, a butyraldehyde (B50154) derivative could be reacted with a nitrogen source in the presence of a deuterated reducing agent like sodium borodeuteride (NaBD4).

Catalytic Deuteration : Alkenes can be deuterated using deuterium gas (D2) with a metal catalyst (e.g., palladium on carbon). nih.gov

H/D Exchange Reactions : In some cases, existing C-H bonds can be exchanged for C-D bonds using a deuterium source like D2O under specific catalytic conditions. nih.govrsc.org Transition metal catalysts are often employed to facilitate this exchange. nih.gov Photochemical methods are also emerging as a milder alternative for deuterium incorporation. rsc.org

For the synthesis of d9-butylamine, starting with a commercially available deuterated precursor is often the most efficient approach. The d9-butyl group is then carried through the synthesis to the final product.

Methodological Approaches for Confirming Isotopic Enrichment and Positional Deuteration in Synthetic Analogs

Once the synthesis is complete, it is essential to confirm the isotopic enrichment and the specific positions of the deuterium atoms. researchgate.net A combination of analytical techniques is typically employed:

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is a primary tool for determining the molecular weight of the synthesized compound. researcher.life The mass difference between the deuterated and non-deuterated analog confirms the incorporation of deuterium. The isotopic distribution pattern can also provide information about the degree of deuteration. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR (Proton NMR) : In a fully deuterated group like the d9-butyl group, the corresponding proton signals will be absent in the ¹H NMR spectrum. This provides strong evidence for the successful incorporation of deuterium at the intended positions. rsc.org

²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment. nih.gov

¹³C NMR (Carbon-13 NMR) : The coupling patterns between carbon and deuterium (C-D) are different from carbon-proton (C-H) couplings, which can be observed in the ¹³C NMR spectrum and used to confirm deuteration.

A strategy combining HR-MS and NMR provides a comprehensive evaluation of both isotopic enrichment and the structural integrity of the labeled compound. rsc.org

Purity Assessment Techniques for Stable Isotope-Labeled Torsemide Derivatives

The purity of the final this compound product is critical for its intended use. Purity assessment involves determining both the chemical purity and the isotopic purity.

Chemical Purity : This refers to the absence of other chemical compounds.

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing chemical purity. selcia.com The sample is passed through a column, and impurities are separated based on their interaction with the stationary phase. The purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) : ¹H NMR can also be used to assess chemical purity by identifying signals from any residual solvents or starting materials. selcia.com

Isotopic Purity : This refers to the percentage of the compound that contains the desired number of deuterium atoms.

Mass Spectrometry (MS) : As mentioned earlier, MS can be used to determine the isotopic distribution and calculate the percentage of the d9-labeled compound relative to molecules with fewer deuterium atoms (e.g., d8, d7). researcher.lifealmacgroup.com

Quantitative NMR (qNMR) : By comparing the integrals of specific signals in the ¹H NMR spectrum with a known internal standard, the concentration of the non-deuterated or partially deuterated species can be quantified, thus providing a measure of isotopic purity. nih.gov

Table 2: Analytical Techniques for Characterization

Analytical TechniquePurposeInformation Obtained
High-Performance Liquid Chromatography (HPLC)Chemical PurityPercentage of the target compound relative to impurities.
High-Resolution Mass Spectrometry (HR-MS)Isotopic Enrichment & IdentityMolecular weight confirmation, isotopic distribution, and isotopic purity. researcher.lifealmacgroup.com
¹H NMR SpectroscopyPositional Deuteration & PurityAbsence of proton signals at deuterated positions, chemical purity. rsc.org
²H NMR SpectroscopyPositional DeuterationDirect detection of deuterium atoms. nih.gov
¹³C NMR SpectroscopyStructural ConfirmationConfirmation of the carbon skeleton and C-D bonds.

Advanced Bioanalytical Applications of N 1 Butyl D9 1 Demethylethyl Torsemide

Role as an Internal Standard in Quantitative Bioanalysis of Torsemide (B1682434) and its Metabolites

In quantitative bioanalysis, an internal standard (IS) is a compound with physicochemical properties similar to the analyte, added at a constant concentration to all samples, including calibration standards and quality controls. bioanalysis-zone.combioanalysis-zone.com Its primary role is to correct for the variability inherent in the analytical process. bioanalysis-zone.com Stable isotope-labeled internal standards are considered the most suitable choice for LC-MS/MS-based bioanalysis. researchgate.netbioanalysis-zone.comacanthusresearch.com N-1-Butyl-d9-1-demethylethyl Torsemide, by having nine deuterium (B1214612) atoms, has a higher mass than its unlabeled counterpart, allowing it to be distinguished by the mass spectrometer while exhibiting nearly identical chromatographic behavior and extraction recovery. acanthusresearch.com This ensures that any variations during sample processing, such as extraction inconsistencies, or fluctuations in instrument response, affect both the analyte and the internal standard to the same degree. biopharmaservices.com The use of a SIL-IS like this compound is particularly crucial for accurately quantifying Torsemide and its metabolites, which can be present at low concentrations in biological fluids. nih.govnih.gov

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The development of a robust LC-MS/MS method is a multi-step process designed to achieve high sensitivity, selectivity, and throughput. nih.govnih.govnih.gov The use of this compound as an internal standard is integral to this process from the outset.

The initial phase involves optimizing the mass spectrometric conditions for both Torsemide (and its metabolites) and the deuterated internal standard. This is typically done by infusing standard solutions of each compound into the mass spectrometer to determine the optimal ionization mode (e.g., electrospray ionization - ESI) and polarity (positive or negative). nih.govresearchgate.net For Torsemide, negative ionization at m/z 347.0 has been reported. nih.govnih.gov Subsequently, tandem mass spectrometry (MS/MS) parameters are fine-tuned by selecting precursor ions and optimizing collision energy to produce stable and intense product ions for Selected Reaction Monitoring (SRM). This highly selective detection method minimizes interference from other components in the biological matrix. researchgate.net

Simultaneously, chromatographic conditions are developed to achieve efficient separation of the analytes from endogenous matrix components. researchgate.net A reversed-phase column, such as a C18, is commonly used for the analysis of Torsemide. nih.govnih.govnih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) formate), with the gradient and flow rate optimized to ensure sharp peaks and adequate separation from interfering substances. nih.govnih.govresearchgate.net The near-identical retention time of this compound with its corresponding unlabeled analyte is a key advantage, ensuring co-elution and effective compensation for matrix effects. texilajournal.com

Sample preparation is another critical step, aiming to extract the analytes from the biological matrix (e.g., plasma, urine) while removing proteins and other interfering substances. sepscience.com Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed. nih.govsepscience.com The internal standard, this compound, is added to the samples before the extraction step to account for any analyte loss during this process. bioanalysis-zone.com

Table 1: Example LC-MS/MS Method Parameters for Torsemide Analysis

Parameter Condition Source(s)
LC System High-Performance Liquid Chromatography (HPLC) nih.govnih.govnih.gov
Column C18, e.g., Gl Sciences Inertsil ODS-3 (100 mm×2.1 mm, 5.0 µm) nih.govnih.gov
Mobile Phase Methanol and 10 mM Ammonium Formate (B1220265) (60:40, v/v) nih.govnih.gov
Flow Rate 0.2 mL/min nih.govnih.gov
Column Temp. 40 °C nih.gov
Injection Vol. 20 µL nih.gov
MS System Tandem Mass Spectrometer nih.govnih.gov
Ion Source Electrospray Ionization (ESI), Negative Mode nih.govnih.gov
SRM Transition Torsemide: m/z 347.0 → [product ion] nih.gov

| Internal Standard | this compound | N/A |

Method Validation Parameters and Guidelines for Deuterated Internal Standards

Once a bioanalytical method is developed, it must undergo rigorous validation to ensure its reliability, reproducibility, and accuracy for its intended purpose. fda.govyoutube.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines for this process. fda.govfda.govregulations.gov When using a deuterated internal standard such as this compound, specific validation parameters are critical.

Key validation parameters include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from other components in the sample, including endogenous matrix components, metabolites, and the internal standard itself. fda.govslideshare.net This is verified by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and IS. bioanalysis-zone.com

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. slideshare.net These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates and on different days. nih.govregulations.gov

Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. fda.gov The curve should be reproducible and linear over the expected concentration range in the study samples. nih.govnih.gov

Recovery: The efficiency of the extraction process for both the analyte and the internal standard is evaluated. While 100% recovery is not required, it should be consistent, precise, and reproducible across the concentration range. regulations.govslideshare.net

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and the internal standard. fda.gov The use of a stable isotope-labeled internal standard like this compound is the preferred approach to compensate for these effects. nih.govnih.gov

Stability: The stability of the analyte and internal standard must be demonstrated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, bench-top stability, and long-term storage stability. researchgate.netrsc.org

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation (Chromatographic Methods)

Parameter Acceptance Criteria Source(s)
Accuracy Mean concentration should be within ±15% of the nominal value (±20% at LLOQ) nih.govregulations.gov
Precision Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ) nih.govregulations.gov
Linearity (r) Correlation coefficient (r) or coefficient of determination (r²) should be ≥ 0.99 nih.govnih.gov
Selectivity No significant interference at the retention times of the analyte and IS in blank samples fda.gov

| Recovery | Consistent and reproducible, though no specific value is mandated | regulations.gov |

Mitigation of Matrix Effects and Ion Suppression Using this compound

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS bioanalysis. chromatographyonline.com They occur when co-eluting components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a suppressed or, less commonly, enhanced signal. wikipedia.org This can severely compromise the accuracy and reproducibility of quantitative results. chromatographyonline.com

The most effective strategy to mitigate matrix effects is the use of a co-eluting stable isotope-labeled internal standard. nih.govacanthusresearch.comnih.gov this compound is ideally suited for this purpose. Because its chemical structure and physicochemical properties are nearly identical to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement during the ionization process. researchgate.nettexilajournal.com

When the analyte signal is suppressed, the signal of the deuterated internal standard is suppressed to a similar extent. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized, or cancelled out. researchgate.netnih.gov This ensures that the final calculated concentration remains accurate despite fluctuations in ionization efficiency from sample to sample. This ability to correct for inter-individual variability in matrix effects is a primary reason why SIL-IS are considered the gold standard and are strongly recommended by regulatory agencies for quantitative bioanalysis. acanthusresearch.comnih.gov

Chromatographic Separation Optimization for Torsemide and Metabolite Profiling

Effective chromatographic separation is crucial for successful bioanalysis, as it isolates the analytes of interest from potentially interfering components of the biological matrix. researchgate.net For the analysis of Torsemide and its metabolites, such as M1 and M5, optimizing the chromatographic method is essential to ensure resolution, sensitivity, and accuracy. nih.gov

The optimization process typically involves a systematic evaluation of several key parameters:

Column Chemistry: Reversed-phase columns, particularly those with a C18 stationary phase, are widely used for separating Torsemide and its metabolites due to their hydrophobicity. nih.govnih.govjpsbr.org The choice of column can be further refined based on particle size and column dimensions to improve efficiency and reduce run times. researchgate.net

Mobile Phase Composition: The mobile phase usually consists of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component, often containing a buffer like ammonium formate or formic acid to control the pH. nih.govresearchgate.net The pH is a critical factor as it influences the ionization state and retention of the acidic Torsemide molecule. A pH of around 2.5-4.0 is often employed. nih.govnih.gov

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is frequently used. This allows for the effective elution of compounds with different polarities, ensuring that the parent drug and its various metabolites are well-separated from each other and from early-eluting matrix components. nih.govresearchgate.net

Flow Rate and Temperature: The flow rate is adjusted to balance analysis speed with separation efficiency, with typical rates for conventional HPLC around 1 mL/min and lower rates for UHPLC systems. nih.govnih.gov Column temperature is controlled (e.g., at 25°C or 40°C) to ensure reproducible retention times and improve peak shape. nih.govnih.gov

Chemometric approaches, such as experimental design, can be employed to efficiently optimize these parameters simultaneously, leading to a robust separation method in a shorter time frame. nih.govrsc.org The goal is to achieve baseline separation of all analytes and the internal standard, this compound, from any significant matrix interferences. researchgate.netjpsbr.org

Application in High-Throughput Screening and Analytical Automation

In modern drug development, there is a constant need to analyze a large number of samples quickly and efficiently, particularly in areas like drug discovery, metabolism studies, and clinical trials. researchgate.net High-throughput screening (HTS) methodologies are therefore essential. The use of this compound in conjunction with advanced LC-MS/MS systems is well-suited for these demanding applications. crimsonpublishers.com

Several factors contribute to the suitability of this approach for HTS:

Rapid Analysis Times: The development of Ultra-High-Performance Liquid Chromatography (UHPLC) systems allows for significantly shorter run times compared to traditional HPLC, often under 5 minutes per sample, without compromising separation quality. nih.govmdpi.com

Simplified Sample Preparation: The robustness provided by a stable isotope-labeled internal standard can allow for simpler and faster sample preparation methods, such as protein precipitation ("dilute-and-shoot"), which are amenable to automation. texilajournal.comcapes.gov.br

Automation: Modern bioanalytical laboratories extensively use robotic liquid handlers for sample preparation. This automation increases throughput, improves precision, and reduces the potential for human error. bioanalysis-zone.com

Multiplexing: LC-MS/MS methods can be developed for the simultaneous quantification of multiple analytes in a single run. For example, a single assay can measure Torsemide and several of its key metabolites, which is highly efficient for pharmacokinetic and drug-drug interaction studies. capes.gov.br

The reliability afforded by using this compound as an internal standard is paramount in an HTS environment. It ensures that the data generated from thousands of samples is accurate and consistent, which is critical for making informed decisions in the drug development pipeline. biopharmaservices.com The combination of a robust internal standard, rapid chromatography, and automated sample processing creates a powerful platform for high-throughput bioanalysis. mdpi.comcapes.gov.br

Mechanistic Investigations of Torsemide Metabolism Utilizing Deuterated Analogs

Elucidation of Torsemide (B1682434) Biotransformation Pathways and Metabolite Identification

The biotransformation of torsemide is a well-documented process involving several metabolic reactions that convert the parent drug into various metabolites. nih.gov Following administration, a significant portion of torsemide is metabolized by the hepatic cytochrome P450 system. scispace.com The primary metabolic pathway involves the oxidation of the tolyl methyl group. nih.gov This initial hydroxylation leads to the formation of metabolite M1, which is subsequently oxidized to the carboxylic acid derivative, metabolite M5. nih.govoup.com Another metabolite, M3, is also formed through hydroxylation. nih.gov Of the metabolites produced, M1 and M3 retain some pharmacological activity, while M5 is considered inactive. nih.gov In total, approximately 83% of a torsemide dose is recovered in the urine as either the unchanged drug (about 25%) or its metabolites. nih.gov The major metabolite found in urine is the inactive M5. oup.comresearchgate.net

Metabolite Formation Pathway Pharmacological Activity
M1 Hydroxylation of the tolyl methyl group Active
M3 Hydroxylation Active
M5 Oxidation of M1 (Carboxylic Acid) Inactive

The metabolic clearance of torsemide is almost exclusively handled by a specific enzyme within the cytochrome P450 superfamily: CYP2C9. nih.govnih.gov This enzyme is abundantly expressed in the human liver, accounting for about 20% of the total hepatic P450 protein, and plays a critical role in the metabolism of numerous clinically important drugs. mdpi.com In vitro studies using human liver microsomes and cDNA-expressed isoforms have demonstrated that CYP2C9 is the principal catalyst for the tolyl methylhydroxylation of torsemide, the rate-limiting step in its elimination. nih.gov While other CYP2C enzymes like CYP2C8 can metabolize torsemide, their efficiency is significantly lower; CYP2C9 exhibits a substantially higher intrinsic clearance for torsemide hydroxylation compared to CYP2C8. acs.org The metabolism of torsemide is so dependent on CYP2C9 that its clearance can be significantly affected by genetic polymorphisms in the CYP2C9 gene, leading to considerable interindividual variability in drug exposure. nih.govmdpi.com

Enzyme Role in Torsemide Metabolism Kinetic Efficiency
CYP2C9 Primary enzyme for tolyl methylhydroxylation High intrinsic clearance (Vmax/Km) acs.org
CYP2C8 Minor contributor to metabolism Low intrinsic clearance acs.org

Stable isotope tracing is a powerful methodology used to follow the course of a molecule through complex biological systems. nih.govnih.gov By replacing specific atoms in a drug molecule with their heavier, non-radioactive isotopes (e.g., replacing hydrogen-¹H with deuterium-²H), researchers can track the parent compound and its subsequent metabolites using mass spectrometry. springernature.com N-1-Butyl-d9-1-demethylethyl Torsemide is a stable isotope-labeled analog of torsemide. The introduction of nine deuterium (B1214612) atoms on the n-butyl group creates a distinct mass signature. When this deuterated analog is introduced into a metabolic system, either in vitro or in vivo, mass spectrometry can differentiate between the deuterated drug and its newly formed deuterated metabolites versus their unlabeled endogenous counterparts. youtube.com This technique allows for the unambiguous identification of metabolic pathways and helps in the discovery of novel or unexpected metabolites by tracing the isotopic label through various biotransformation reactions. nih.gov

Assessment of Kinetic Isotope Effects in Enzymatic Reactions of Torsemide

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. princeton.edu This tool is used to investigate reaction mechanisms, particularly to determine whether the cleavage of a specific bond is part of the rate-determining step of the reaction. nih.govosti.gov In the context of torsemide metabolism, the this compound analog can be used to probe the mechanism of CYP2C9. The C-H bonds on the butyl group are replaced by C-D bonds, which are stronger and require more energy to break. If the cleavage of a C-H bond on the n-butyl group were a rate-limiting step in a metabolic pathway, the reaction rate for the deuterated analog (this compound) would be significantly slower than that for the non-deuterated torsemide. Observing a significant KIE would provide strong evidence that the n-butyl group is directly involved in a critical step of the enzymatic reaction. nih.gov Conversely, the absence of a KIE would suggest that the modification of this group is not rate-limiting.

Quantitative Analysis of Torsemide Metabolites using Deuterated Internal Standards

Accurate quantification of drugs and their metabolites in biological matrices like plasma or urine is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. nih.gov Deuterated standards are ideal because they have nearly identical chemical and physical properties to the analyte being measured. researchgate.net This means they co-elute during chromatography and experience similar extraction recovery and ionization efficiency. However, because of their different masses, the mass spectrometer can distinguish them from the non-labeled analyte. By adding a known amount of this compound to a sample, it can be used as an internal standard to accurately quantify torsemide and its non-deuterated metabolites, correcting for any sample loss during preparation or fluctuations in instrument response. medigraphic.comnih.gov

Parameter Description Advantage of Deuterated Standard
Retention Time Time taken for a compound to pass through the chromatography column. Co-elutes with the non-labeled analyte, ensuring simultaneous analysis.
Extraction Recovery Percentage of analyte recovered after sample preparation. Similar recovery corrects for procedural losses. researchgate.net
Ionization Efficiency The efficiency with which the analyte is ionized in the mass spectrometer source. Similar efficiency corrects for matrix effects and instrument variability.
Mass-to-Charge Ratio (m/z) The ratio of an ion's mass to its charge. Different m/z allows for separate detection and quantification from the analyte.

In Vitro Metabolic Stability and Reaction Phenotyping Studies with this compound

In vitro metabolic stability assays are essential in early drug discovery to predict a drug's in vivo half-life and clearance. nih.gov These assays typically involve incubating a compound with liver microsomes, which contain a high concentration of CYP enzymes, and measuring the rate at which the compound disappears. By substituting hydrogens at a metabolically labile site with deuterium, the metabolic stability of a compound can often be enhanced. researchgate.net Studying the metabolic stability of this compound compared to its non-deuterated parent can reveal the metabolic importance of the n-butyl group. A slower rate of metabolism for the deuterated analog would indicate that this position is a site of metabolic attack. nih.gov

Pharmacokinetic Study Methodologies Leveraging N 1 Butyl D9 1 Demethylethyl Torsemide in Preclinical Models

Design of Preclinical Pharmacokinetic Studies with Deuterated Tracers

The design of preclinical pharmacokinetic studies is fundamental to understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). biotechfarm.co.il Incorporating deuterated tracers like N-1-Butyl-d9-1-demethylethyl Torsemide (B1682434) into these studies provides a powerful tool for quantitative analysis. researchgate.netnih.gov

The primary use of such a deuterated compound is as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. In this "gold standard" study design, a known quantity of the deuterated analog is added to every biological sample (plasma, urine, etc.) being analyzed. Because the deuterated tracer is nearly identical to the non-deuterated analyte in its chemical and physical properties, it behaves similarly during sample extraction, cleanup, and the chromatographic process. However, due to its higher mass, it is distinguishable by the mass spectrometer. This allows for highly accurate and precise quantification of the parent drug and its metabolites, as the ratio of the analyte's signal to the internal standard's signal corrects for any sample loss during processing.

Key aspects of the study design include:

Selection of Animal Model: Preclinical studies are conducted in various animal models, such as rats, mice, and dogs, to predict the drug's behavior in humans. biotechfarm.co.il The choice of species often depends on which animal's metabolic pathways most closely resemble those of humans. nih.gov For instance, studies on torsemide have been conducted in healthy dogs to establish pharmacokinetic profiles. nih.govnih.gov

Route of Administration: The administration route in the study should align with the intended clinical use to provide relevant data. criver.com

Sample Collection: Timed collection of biological matrices like blood, urine, and feces is critical for building a time-concentration profile of the drug and its metabolites. criver.comnih.gov

Dual-Tracer Studies: In more complex designs, a deuterated version of the parent drug can be co-administered with the non-deuterated version. This allows for the simultaneous investigation of different administration routes (e.g., oral vs. intravenous) in the same animal, which can help in determining absolute bioavailability while minimizing inter-animal variability. nih.gov

The use of deuterated tracers is now extensively applied in studies focused on pharmacokinetics, bioavailability, and metabolism. wikipedia.org

Assessment of Absorption, Distribution, and Excretion Processes in Animal Models

ADME studies are crucial for evaluating the journey of a drug and its metabolites through an organism. merckvetmanual.comnih.gov The use of isotopically labeled compounds is a standard approach to generate quantitative data on these processes. criver.com

Absorption: Following administration, the rate and extent to which torsemide enters the bloodstream are measured by analyzing its concentration in plasma over time. merckvetmanual.com Torsemide is generally absorbed rapidly, with peak plasma concentrations achieved within the first hour after oral administration in preclinical models and humans. oup.comnih.gov Studies in dogs have shown a time to maximum concentration (Tmax) of 0.5 to 1 hour. nih.govresearchgate.net The high bioavailability of torsemide, around 80-90%, indicates nearly complete absorption. nih.gov

Distribution: Once absorbed, a drug distributes into various tissues and organs. merckvetmanual.com The volume of distribution for torsemide is relatively small, suggesting it primarily remains within the extracellular fluid. nih.gov Quantitative Whole-Body Autoradiography (QWBA) is a technique often used with radiolabeled compounds to visualize distribution across all tissues, identifying potential sites of accumulation. criver.comnih.gov While N-1-Butyl-d9-1-demethylethyl Torsemide is a stable isotope and not radioactive, its primary role is in the precise quantification of torsemide and its metabolites in tissue homogenates collected during distribution studies.

Excretion: The body eliminates drugs and their metabolites through various routes, primarily via urine and feces. merckvetmanual.com For torsemide, about 25% of the drug is excreted unchanged in the urine, with the remainder being cleared through hepatic metabolism. oup.comnih.gov In dogs, approximately 61% of bioavailable torsemide was found to be eliminated unchanged in the urine. nih.govresearchgate.net The analysis of urine and feces, using the deuterated internal standard for quantification, allows researchers to determine the primary routes of excretion and calculate the elimination half-life. criver.com

Quantitative Profiling of Parent Compound and Metabolites in Biological Matrices (e.g., plasma, urine, tissues)

Accurate quantification of the parent drug and its metabolites in biological samples is essential for constructing a valid pharmacokinetic profile. youtube.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS or LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity and selectivity. youtube.comnih.gov

In this context, this compound serves as an ideal internal standard. The process involves:

Sample Preparation: Biological samples (plasma, urine, or tissue homogenates) are first treated to remove interfering substances like proteins. This often involves protein precipitation or solid-phase extraction (SPE). nih.govmedigraphic.com The deuterated internal standard is added at the beginning of this process.

Chromatographic Separation: The prepared sample is injected into an HPLC system. A C18 column is commonly used to separate torsemide and its metabolites from other components in the sample based on their physicochemical properties. nih.govmedigraphic.com The parent drug and the deuterated standard will have nearly identical retention times. mdpi.com

Mass Spectrometric Detection: As the separated components exit the HPLC column, they are ionized and enter the mass spectrometer. The instrument separates ions based on their mass-to-charge ratio, allowing for the specific detection of torsemide, its metabolites (like M1 and M5), and the deuterated internal standard. youtube.com

The method's performance is validated by assessing its linearity, accuracy, and precision. nih.gov For example, one HPLC method for torsemide in human plasma was found to be linear in the range of 100-4000 ng/mL with a precision (%CV) of less than 8.37%. nih.gov Another method for torsemide and its metabolites M1 and M5 reported quantification limits of 10 ng/mL in plasma and 20 ng/mL in urine. nih.gov

Table 1: Example of Bioanalytical Method Performance for Torsemide Quantification

ParameterPlasmaUrineSource
Quantification Limit 10 ng/mL20 ng/mL nih.gov
Linearity Range 100 - 4000 ng/mL9 ng/mL - 7 µg/mL oup.comnih.gov
Mean Recovery (Torsemide) >82%60% nih.govnih.gov
Mean Recovery (Metabolite M5) 95.6%78% nih.govresearchgate.net
Precision (%CV) < 8.37%< 5% (interday) nih.govresearchgate.net

This table compiles data from multiple sources to illustrate typical performance characteristics of bioanalytical methods for torsemide.

Comparison of Pharmacokinetic Parameters Between Torsemide and its Deuterated Analog in Preclinical Contexts

While this compound is primarily used as an analytical internal standard, the broader concept of deuterating a parent drug can intentionally alter its pharmacokinetic profile. This is due to the "kinetic isotope effect." researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org If this bond is broken during a key step in the drug's metabolism (often by cytochrome P450 enzymes), the reaction will proceed more slowly for the deuterated compound. researchgate.netresearchgate.net

This can lead to several potential advantages for a deuterated drug compared to its non-deuterated counterpart:

Increased Half-Life (t½): With lower clearance, the drug remains in the system for a longer period. wikipedia.org

Increased Drug Exposure (AUC): The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, may be higher. researchgate.net

Metabolic Shunting: Deuteration at a specific site can sometimes redirect metabolism away from the formation of toxic or reactive metabolites, potentially improving the drug's safety profile. researchgate.netresearchgate.net

Torsemide is metabolized by the hepatic cytochrome P450 system into several metabolites, with M1, M3, and M5 being the most significant. oup.comnih.gov If torsemide itself were deuterated at a site of metabolic attack, one could hypothesize a change in its pharmacokinetic parameters. However, as this compound is a deuterated version of a metabolite, its role in a preclinical study is not to alter the pharmacokinetics of the parent drug being studied, but rather to ensure the accurate measurement of the non-deuterated parent drug and its non-deuterated metabolites.

A direct preclinical study comparing the pharmacokinetics of torsemide with a deuterated version of torsemide would be necessary to quantify the precise impact of the kinetic isotope effect. Such a study would compare key parameters side-by-side in the same animal model.

Table 2: Illustrative Pharmacokinetic Parameters of Torsemide in a Preclinical Dog Model

Pharmacokinetic ParameterValueSource
Time to Max. Concentration (Tmax) 0.5 - 1 h nih.govresearchgate.net
Terminal Half-life (t½) 12.9 hours researchgate.net
Total Body Clearance 3.64 mL/h/kg researchgate.net
Absolute Bioavailability 88.1% researchgate.net
Unchanged in Urine 61% of bioavailable dose nih.govresearchgate.net

This table presents data from a study in healthy dogs to provide context for the pharmacokinetic profile of non-deuterated torsemide.

Future Research Directions and Emerging Applications of Deuterated Torsemide Analogs

Development of Novel Mass Spectrometry and Chromatographic Techniques for Trace Analysis

The precise quantification of drugs and their metabolites in biological matrices is fundamental to pharmacokinetic and metabolic studies. Deuterated compounds like N-1-Butyl-d9-1-demethylethyl Torsemide (B1682434) are instrumental as internal standards in mass spectrometry-based assays due to their chemical similarity to the analyte but distinct mass. researchgate.net Future research will likely focus on developing more sensitive and sophisticated analytical techniques to handle the increasing complexity of biological samples and the need for trace-level detection.

Advanced chromatographic techniques such as Ultra-High Performance Liquid Chromatography (UHPLC) and multidimensional chromatography offer higher resolution and faster analysis times compared to conventional HPLC. ijpsjournal.comijpsjournal.com However, a known challenge is the potential for chromatographic isotope effects, where deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts. nih.govnih.govacs.org This can introduce inaccuracies in quantification if not properly addressed. Future chromatographic methods will need to be optimized to minimize or control this effect, potentially through the use of novel stationary phases or mobile phase compositions. nih.gov

In mass spectrometry, innovations such as nanoscale secondary ion mass spectrometry (NanoSIMS) allow for isotopic analysis at the subcellular level, providing unprecedented spatial resolution in tracer studies. nih.gov The development of tandem mass spectrometry (MS/MS) methods that can rapidly assess the kinetic isotope effect (KIE) without extensive chromatographic separation is another promising area. researchgate.net Such a technique would allow for high-throughput screening of various deuterated analogs to identify those with the most favorable metabolic stability.

Table 1: Advanced Analytical Techniques for Deuterated Compound Analysis

Technique Principle Application for Deuterated Torsemide Analogs Key Research Focus
UHPLC-MS/MS Utilizes sub-2 µm particle columns for high-resolution separation coupled with highly sensitive and specific mass detection. ijpsjournal.com Gold standard for quantifying torsemide and its metabolites in plasma or urine, using N-1-Butyl-d9-1-demethylethyl Torsemide as an internal standard. Method development to mitigate chromatographic isotope effects and enhance sensitivity for trace metabolite detection. nih.govacs.org
NanoSIMS Secondary ion mass spectrometry that provides isotopic ratio measurements at a sub-100 nm scale. nih.gov Imaging the distribution of deuterated torsemide within specific cells or tissues to understand localized drug disposition. Integrating NanoSIMS with biological sample preparation to trace the metabolic fate of torsemide at an organelle level.
Gas Chromatography (GC)-MS Separation of volatile compounds followed by mass analysis. nih.gov Analysis of specific volatile metabolites of torsemide after derivatization; studying isotope effects on retention times. nih.govresearchgate.net Development of new derivatization agents and specialized GC columns to improve the separation of isotopologues. nih.govresearchgate.net
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase, offering benefits for chiral separations and thermally labile compounds. ijpsjournal.com Separation of chiral metabolites of torsemide and its deuterated analogs. Exploring SFC's utility for eco-friendly and efficient analysis of drug metabolites.

Integration into Advanced Pharmacometabolomics and Proteomics Workflows

Pharmacometabolomics aims to predict drug effects by analyzing the metabolic profile of an individual before, during, and after drug administration. Stable isotope-resolved metabolomics (SIRM) is a powerful approach within this field that uses isotopically labeled compounds to trace the flow of atoms through metabolic pathways. nih.gov this compound can serve as an ideal tracer to elucidate the metabolic network of torsemide, identifying novel or previously unquantified metabolic products. Integrating data from such tracer studies with pharmacological controls can significantly improve the interpretation and confidence in SIRM experiments. nih.gov

In proteomics, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has become a vital tool for studying protein structure, dynamics, and interactions. proteincentre.commdpi.comnih.gov This technique monitors the rate at which a protein's backbone amide hydrogens exchange with deuterium (B1214612) when placed in a deuterated solvent. acs.org This exchange rate is sensitive to the protein's local environment, including solvent accessibility and hydrogen bonding. proteincentre.comacs.org By comparing the deuterium uptake of a target protein in the presence and absence of a ligand like torsemide, researchers can map binding sites and identify allosteric conformational changes. proteincentre.com While HDX-MS typically involves deuterating the solvent, the use of deuterated ligands can also provide complementary information, particularly in pinpointing the ligand-binding interface.

Table 2: Applications in Advanced 'Omics' Workflows

'Omics' Field Technique/Workflow Role of Deuterated Torsemide Analogs Emerging Research Goal
Pharmacometabolomics Stable Isotope-Resolved Metabolomics (SIRM) As a tracer to follow the metabolic fate of torsemide, identifying and quantifying pathway fluxes. nih.gov To build comprehensive metabolic models that can predict individual responses to torsemide therapy based on metabolic profiles.
Proteomics Quantitative Proteomics (e.g., SILAC, Dimethyl Labeling) As a stable isotope-labeled internal standard for the absolute quantification of protein targets or metabolizing enzymes. nih.govscispace.com To correlate protein expression levels (e.g., CYP enzymes) with the metabolic ratio of torsemide and its deuterated analogs.
Structural Proteomics Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) To probe the interaction between torsemide and its protein targets (e.g., NKCC2 cotransporter), identifying binding interfaces and conformational changes upon binding. proteincentre.comacs.org To characterize the structural basis of drug-protein interactions for rational drug design. acs.org

Application in Targeted Drug Delivery and Disposition Studies

The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its clinical success. Deuteration can significantly alter these properties. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This can lead to a longer drug half-life, increased systemic exposure, and a reduction in the formation of potentially toxic metabolites. researchgate.net

Table 3: Applications in Drug Disposition and Delivery Research

Study Type Objective Role of Deuterated Torsemide Analogs Research Finding Example
Metabolic Profiling To identify and quantify all metabolites of a drug. Used as a metabolic probe to trace the formation of various metabolites and as an internal standard for their quantification. researchgate.net Discovery of a new metabolite formed via an alternative pathway that becomes more prominent when a primary metabolic site is blocked by deuteration.
Pharmacokinetic (PK) Studies To determine the ADME properties of a drug. semanticscholar.org To investigate how deuteration at specific sites alters the half-life, clearance, and bioavailability of torsemide analogs. nih.govsemanticscholar.org An analog with deuterium at a key metabolic site shows a 2-fold increase in half-life compared to the non-deuterated parent drug. nih.gov
Reaction Phenotyping To identify the specific enzymes (e.g., CYPs, AO) responsible for a drug's metabolism. semanticscholar.orgnih.gov To determine the KIE for specific metabolic reactions, thereby confirming the involvement of certain enzymes in the rate-limiting step of clearance. researchgate.net A large KIE observed in human liver microsomes but not with recombinant CYP2C9 suggests another enzyme is primarily responsible for metabolism at that site.
Targeted Drug Delivery To enhance drug delivery to specific tissues or cells. While not a direct application for this specific analog, data from its disposition studies can inform the design of deuterated prodrugs or delivery systems that exploit metabolic activation or deactivation. N/A

Computational Modeling and Simulation of Deuterated Compound Behavior

Computational modeling has become an indispensable tool in modern drug discovery, allowing researchers to predict molecular properties and interactions, thereby guiding experimental work. duke.eduresearchgate.net In the context of deuterated compounds, computational approaches can be used to simulate the impact of isotopic substitution on a drug's behavior.

Molecular docking studies can predict how a deuterated analog like this compound binds to the active site of metabolizing enzymes, such as cytochrome P450s. nih.gov These models can help rationalize observed metabolic profiles and predict the potential for metabolic switching. nih.gov Furthermore, more advanced techniques like quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to calculate the activation energies for C-H versus C-D bond cleavage, providing a theoretical prediction of the kinetic isotope effect.

Discrete molecular dynamics (DMD) simulations can model the conformational dynamics of proteins and how they are affected by ligand binding. researchgate.net By combining computational models with experimental data from techniques like HDX-MS, researchers can build highly accurate three-dimensional models of drug-protein complexes. acs.org This synergy allows for a deeper understanding of the structural basis for drug efficacy and can guide the rational design of next-generation deuterated drugs with optimized pharmacokinetic and pharmacodynamic properties. uu.nl

Table 4: Computational Approaches for Deuterated Compound Research

Modeling Technique Description Application for Deuterated Torsemide Analogs Predicted Outcome
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov To model the binding of torsemide and its deuterated analogs to the active sites of CYP enzymes (e.g., CYP2C9). To identify key binding interactions and predict whether deuteration will alter the binding pose, potentially leading to metabolic switching. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method that treats a small, reactive part of the system with high-accuracy quantum mechanics and the larger environment with classical molecular mechanics. To calculate the energy barrier for hydrogen/deuterium abstraction from the torsemide molecule by a metabolizing enzyme. A quantitative prediction of the kinetic isotope effect (KIE) for a specific metabolic reaction.
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules over time. researchgate.net To study the conformational changes in a target protein (e.g., a transporter) upon binding of deuterated torsemide. To understand how deuteration might affect the stability of the drug-protein complex and the dynamics of the binding pocket.
Integrated Modeling with HDX-MS Uses experimental data from HDX-MS to apply constraints to computational docking and dynamics simulations. acs.org To build a high-confidence structural model of the torsemide-protein ternary complex. A refined 3D model that explains the observed protection patterns in HDX experiments and provides a structural basis for drug action. acs.org

Q & A

Q. What synthesis pathways are recommended for N-1-Butyl-d9-1-demethylethyl Torsemide, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions, with deuterated butyl groups introduced via deuterium-labeled precursors. Key parameters include temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation). Yield and purity are monitored via HPLC or LC-MS, with purification steps (e.g., column chromatography) critical for removing isotopic impurities. Comparative studies with non-deuterated analogs can validate synthetic efficiency .

Q. What purification techniques are effective for isolating this compound from complex mixtures?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) is standard. Recrystallization using ethanol/water mixtures can enhance crystalline purity. Solvent selection must account for deuterium’s isotopic effect on solubility. Post-purification, NMR (¹H, ¹³C, and ²H) and high-resolution mass spectrometry (HRMS) confirm structural integrity and isotopic enrichment .

Q. How should researchers handle this compound to ensure stability during storage?

  • Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at –20°C to minimize deuterium exchange and oxidative degradation. Stability assays (e.g., accelerated degradation studies under varying pH and temperature) should precede long-term storage. Use deuterated solvents (e.g., DMSO-d6) in experimental setups to avoid proton-deuterium exchange during analysis .

Advanced Research Questions

Q. How can deuterium isotope effects in this compound be quantitatively assessed in pharmacokinetic studies?

  • Methodological Answer : Conduct parallel in vitro/vivo studies comparing deuterated and non-deuterated analogs. Measure kinetic isotope effects (KIEs) via LC-MS/MS for metabolic half-life, CYP450 enzyme interactions, and plasma clearance. Use compartmental modeling to quantify differences in absorption/distribution. For example, deuterium’s mass effect may reduce metabolic rates by 2–10%, depending on substitution sites .

Q. What strategies resolve conflicting metabolite profile data across biological models?

  • Methodological Answer : Discrepancies often arise from interspecies variations in enzyme expression (e.g., CYP3A4 vs. CYP2C9). Use cross-species hepatocyte assays and humanized mouse models to validate findings. Apply multivariate statistical analysis (e.g., PCA) to distinguish model-specific artifacts from true metabolic pathways. Confirm metabolites via tandem MS fragmentation patterns and synthetic reference standards .

Q. Which in silico approaches predict conformational dynamics of this compound under physiological conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can map deuterium’s impact on torsional flexibility. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods assess isotopic effects on binding affinities to targets like the Na-K-Cl cotransporter. Validate predictions via temperature-dependent NMR or X-ray crystallography .

Data Analysis and Contradiction Resolution

Q. How should researchers design experiments to address contradictory solubility data in deuterated solvents?

  • Methodological Answer : Perform systematic solubility studies using shake-flask methods with UV-Vis or gravimetric analysis. Control variables include solvent deuteration level (e.g., D2O vs. H2O), ionic strength, and temperature. Statistical tools like ANOVA identify significant outliers. Cross-reference with computational solubility parameters (Hansen solubility parameters) to reconcile empirical and theoretical data .

Q. What experimental controls are critical for isotopic purity validation in synthetic batches?

  • Methodological Answer : Implement isotopic ratio monitoring via ²H-NMR or isotope ratio mass spectrometry (IRMS). Use internal standards (e.g., deuterated toluene) for calibration. Batch-to-batch variability should be assessed using control charts (e.g., Shewhart charts) to detect deviations ≥5% in deuterium enrichment. Contaminated batches require re-purification via size-exclusion chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.